methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 422283-61-2
VCID: VC5123956
InChI: InChI=1S/C23H23N3O4S/c1-30-22(29)17-9-10-18-19(13-17)24-23(31)26(21(18)28)14-15-5-7-16(8-6-15)20(27)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,31)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.51

methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 422283-61-2

Cat. No.: VC5123956

Molecular Formula: C23H23N3O4S

Molecular Weight: 437.51

* For research use only. Not for human or veterinary use.

methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 422283-61-2

Specification

CAS No. 422283-61-2
Molecular Formula C23H23N3O4S
Molecular Weight 437.51
IUPAC Name methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C23H23N3O4S/c1-30-22(29)17-9-10-18-19(13-17)24-23(31)26(21(18)28)14-15-5-7-16(8-6-15)20(27)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,31)
Standard InChI Key CBOXUZINLLUHFA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4

Introduction

Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of tetrahydroquinazoline derivatives. This compound is characterized by its unique structural features, including a piperidine moiety and a sulfanylidene group, which have garnered significant interest in scientific research, particularly in medicinal chemistry.

Synthesis Steps:

  • Formation of Quinazoline Core: This involves the condensation of appropriate starting materials to form the quinazoline ring system.

  • Introduction of Piperidine Ring: The piperidine moiety is introduced through a carbonylation reaction.

  • Incorporation of Sulfanylidene Group: This step involves the addition of a sulfanylidene group to the quinazoline core.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the structure and confirm the presence of functional groups in methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Spectroscopic Techniques:

  • NMR: Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • MS: Used to determine the molecular weight and fragmentation pattern of the compound.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential pharmacological properties. It may interact with specific biological targets, such as enzymes or receptors, which could be beneficial in treating various diseases.

Potential Biological Targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

  • Receptor Interaction: It could interact with receptors to modulate biological responses.

Comparison with Similar Compounds:

CompoundBiological ActivityIC50 Range
Quinoxaline DerivativesAnticancer1.9–7.52 μg/mL (HCT-116), 2.3–6.62 μg/mL (MCF-7)
Tetrahydroquinazoline DerivativesPotential Pharmacological AgentNot Specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator